4-Chloro-2-(dichloromethyl)quinazoline
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Overview
Description
4-Chloro-2-(dichloromethyl)quinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl3N2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dichloromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(dichloromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazolines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield derivatives like 4-amino-2-(dichloromethyl)quinazoline.
- Oxidation reactions produce quinazoline N-oxides.
- Reduction reactions result in dihydroquinazolines .
Scientific Research Applications
4-Chloro-2-(dichloromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit certain kinases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dichloromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
Comparison: 4-Chloro-2-(dichloromethyl)quinazoline is unique due to the presence of two chloro groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
88203-16-1 |
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Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
4-chloro-2-(dichloromethyl)quinazoline |
InChI |
InChI=1S/C9H5Cl3N2/c10-7(11)9-13-6-4-2-1-3-5(6)8(12)14-9/h1-4,7H |
InChI Key |
JQUNRRGGAAWYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)Cl)Cl |
Origin of Product |
United States |
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